4-Bromo-2-cyclopropanecarbonyl-6-methylphenol
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Overview
Description
4-Bromo-2-cyclopropanecarbonyl-6-methylphenol is a chemical compound with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol . This compound is known for its unique molecular structure, which includes a bromine atom, a cyclopropane ring, and a phenol group. It is primarily used in research and development due to its versatile chemical properties .
Preparation Methods
The synthesis of 4-Bromo-2-cyclopropanecarbonyl-6-methylphenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-2-cyclopropanecarbonyl-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can result in the formation of cyclohexanols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropanecarbonyl-6-methylphenol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form halogen bonds with various biological molecules, leading to changes in their structure and function . Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Bromo-2-cyclopropanecarbonyl-6-methylphenol can be compared with other similar compounds, such as:
2-Bromo-6-cyclopropanecarbonyl-4-methylphenol: This compound has a similar structure but with different positions of the bromine and methyl groups.
4-Bromo-2-methylphenol: This compound lacks the cyclopropane ring, making it less structurally complex.
The uniqueness of this compound lies in its combination of a bromine atom, a cyclopropane ring, and a phenol group, which provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(5-bromo-2-hydroxy-3-methylphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H11BrO2/c1-6-4-8(12)5-9(10(6)13)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3 |
InChI Key |
NNPOTICYKMZUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C2CC2)Br |
Origin of Product |
United States |
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